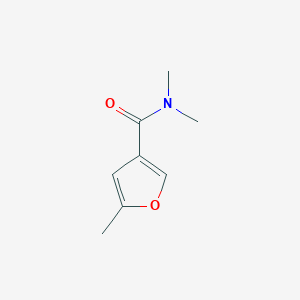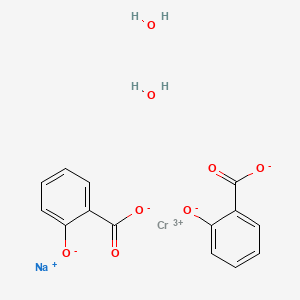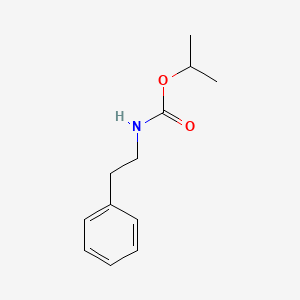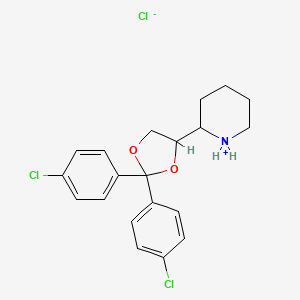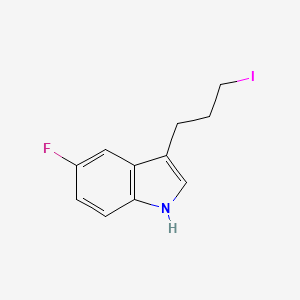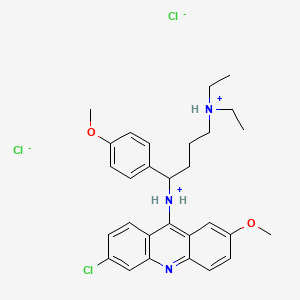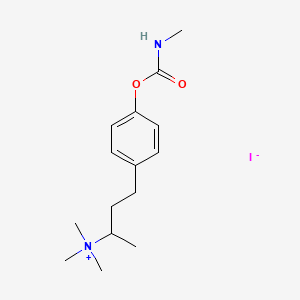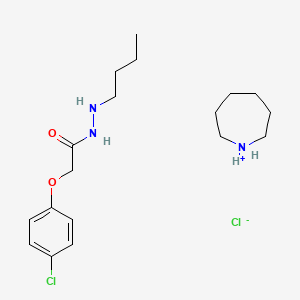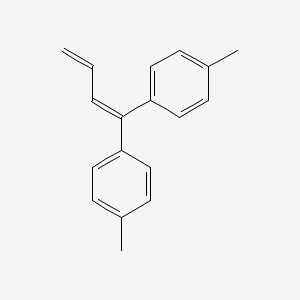![molecular formula C17H19Cl2NO2 B13771748 [1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride CAS No. 93638-02-9](/img/structure/B13771748.png)
[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a benzodioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride typically involves multiple steps, starting with the preparation of the benzodioxin ring and the chlorophenyl group. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amination. The final step often involves the formation of the azanium chloride salt through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used as a probe to study cellular processes. Its ability to interact with specific proteins or enzymes makes it useful in biochemical assays.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Trifluorotoluene: An organic compound with similar solvating properties.
1-(4-Fluorophenyl)piperazine: A compound used in similar synthetic applications.
Sulfur Compounds: Various sulfur-containing compounds with unique chemical properties.
Uniqueness: What sets [1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93638-02-9 |
|---|---|
Molekularformel |
C17H19Cl2NO2 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-14-5-3-13(4-6-14)15(19)7-1-12-2-8-16-17(11-12)21-10-9-20-16;/h2-6,8,11,15H,1,7,9-10,19H2;1H |
InChI-Schlüssel |
OXQNHBLXJGBXJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)CCC(C3=CC=C(C=C3)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


plumbane](/img/structure/B13771670.png)
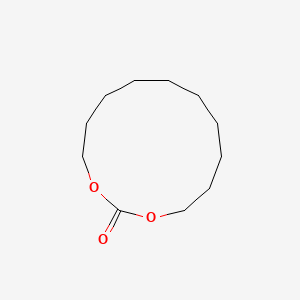
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)
